molecular formula C16H14N2O4S B15386997 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B15386997
M. Wt: 330.4 g/mol
InChI Key: SWRCJLVANWFUEG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a phthalimide (1,3-dioxoisoindole) moiety linked to a benzenesulfonamide group substituted with dimethylamine at the sulfonamide nitrogen. This compound belongs to a class of molecules designed to combine nitric oxide (NO)-donating capabilities with structural motifs that enhance pharmacological safety and efficacy. Its N,N-dimethyl substitution may improve lipophilicity and metabolic stability compared to analogs with hydrophilic or bulky substituents.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O4S/c1-17(2)23(21,22)12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,1-2H3

InChI Key

SWRCJLVANWFUEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and pharmacological properties derived from the evidence:

Compound Name / ID Substituent on Sulfonamide Genotoxicity (MNRET/1,000 cells) Synthesis Yield Biological Activity Key Findings
Target Compound N,N-dimethyl Not reported Not reported Potential SCD/anti-inflammatory Inferred lower genotoxicity due to structural similarity to C1–C6
C4 (N-hydroxy analog) N-hydroxy <6 at all doses Not reported SCD candidate Safer than hydroxyurea (HU); NO-donor with anti-inflammatory properties
3d () -NH2 Not tested 91% (reflux), 97% (microwave) Anticancer (synthesis focus) High-yield synthesis via phthalic acid coupling
3b () N-(5-methyl-oxazol-3-yl) Not tested 50–88% Anticancer (synthesis focus) Microwave synthesis improves yield
4-(1,3-dioxo...)-N-(4-fluorophenyl) N-(4-fluorophenyl) Not tested Not reported Unspecified Fluorine substitution may enhance binding affinity or metabolic stability
Thalidomide derivatives () Varied hydrophobic groups Not tested Not reported Anti-inflammatory, TNF-α inhibition Structural modifications reduce toxicity while retaining activity

Key Comparison Points:

Genotoxicity: The target compound’s phthalimide-sulfonamide scaffold is shared with compounds C1–C6, which demonstrated significantly lower genotoxicity (MNRET <6/1,000 cells) compared to HU (up to 33.7/1,000 cells) . The N,N-dimethyl group may further reduce reactive metabolite formation, enhancing safety.

Synthetic Accessibility :

  • Analogs like 3d and 3b are synthesized via coupling of sulfonamides with phthalic acid derivatives, achieving high yields (50–97%) under reflux or microwave conditions . The target compound likely follows similar routes, with dimethylamine substitution requiring tailored reagents.

Biological Activity: NO-donating analogs (C1–C6) show promise for SCD by inducing gamma globin synthesis and reducing vaso-occlusive crises . The dimethyl substitution in the target compound could modulate NO release kinetics or protein binding (e.g., to bovine serum albumin, as seen in ).

Structural Modifications :

  • Substituents on the sulfonamide nitrogen critically influence activity. For example:

  • N-hydroxy (C4): Enhances NO donation but may increase polarity.
  • N,N-dimethyl (Target) : Likely improves lipophilicity and membrane permeability.

Therapeutic Potential: Thalidomide derivatives () highlight the importance of isoindole-dione moieties in TNF-α inhibition. The target compound’s sulfonamide group may confer additional selectivity for enzymes like carbonic anhydrase or kinases implicated in cancer .

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